![molecular formula C18H26N2O5S2 B2492949 Methyl 4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]benzoate CAS No. 2380181-87-1](/img/structure/B2492949.png)
Methyl 4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]benzoate is a chemical compound that has gained significant attention in scientific research. This compound is known for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of Methyl 4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]benzoate is not fully understood. However, it is believed to exert its effects by binding to specific target proteins and inhibiting their activity. This inhibition leads to the disruption of cellular processes, ultimately resulting in the desired therapeutic effect.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. Additionally, it has been shown to possess antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent inhibitory activity against various enzymes and antimicrobial activity against various bacterial strains. However, it also has some limitations. For example, it may exhibit toxicity at high concentrations, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the study of Methyl 4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]benzoate. One potential direction is the development of new drugs for the treatment of various diseases, particularly those that involve the inhibition of specific enzymes or the treatment of bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity at high concentrations. Finally, the synthesis of new analogs of this compound may lead to the discovery of new compounds with even greater potency and selectivity.
Métodos De Síntesis
The synthesis of Methyl 4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]benzoate involves the reaction of 4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]benzoic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction yields the desired product in good yields and high purity.
Aplicaciones Científicas De Investigación
Methyl 4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]benzoate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, a target for the treatment of glaucoma and other diseases. Additionally, it has been shown to possess antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
methyl 4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S2/c1-24-17(21)15-2-4-16(5-3-15)27(22,23)19-14-18(6-12-26-13-7-18)20-8-10-25-11-9-20/h2-5,19H,6-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHYMAABBAJNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCSCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

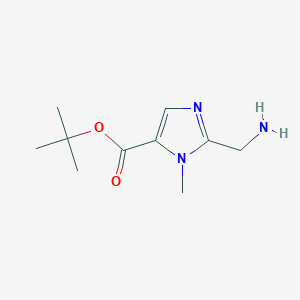
![1-(3,4-Dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2492868.png)

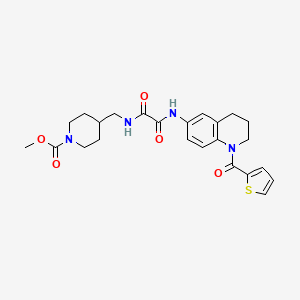
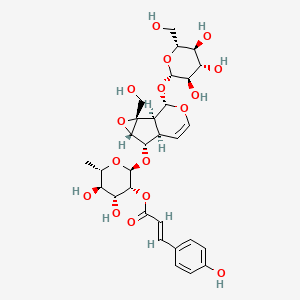
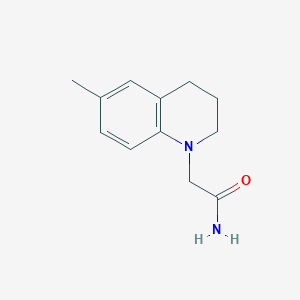
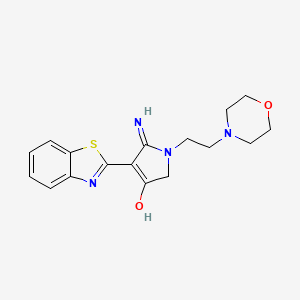
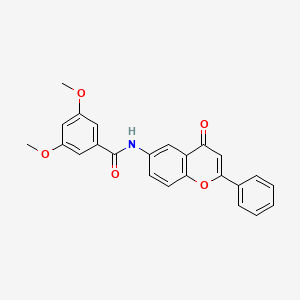
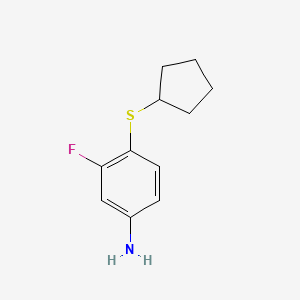
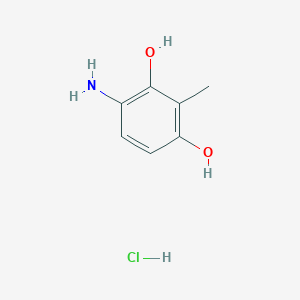

![N-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2492882.png)
![5-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]triazol-4-amine](/img/structure/B2492884.png)
![5-methyl-1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2492887.png)